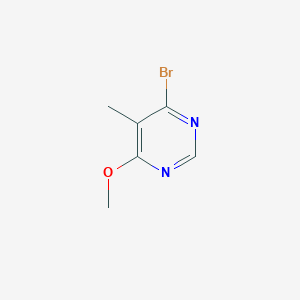

4-Bromo-6-methoxy-5-methylpyrimidine

Descripción

Significance of Pyrimidine (B1678525) Derivatives in Synthetic Chemistry

The versatility of the pyrimidine core makes it a privileged scaffold in synthetic chemistry. Its electron-deficient nature, arising from the presence of the two electronegative nitrogen atoms, influences its reactivity and allows for a variety of chemical transformations. The positions on the pyrimidine ring can be selectively functionalized, enabling the construction of diverse molecular architectures. This has led to the development of a multitude of synthetic methodologies aimed at creating substituted pyrimidines, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Overview of the 4-Bromo-6-methoxy-5-methylpyrimidine Framework in Contemporary Research

Within the vast family of pyrimidine derivatives, this compound has garnered attention as a valuable and versatile building block. Its structure incorporates several key features that make it particularly useful for synthetic chemists. The bromine atom at the 4-position serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The methoxy (B1213986) group at the 6-position and the methyl group at the 5-position modulate the electronic properties and steric environment of the ring, influencing its reactivity and the properties of the resulting products. This specific substitution pattern makes it a crucial intermediate in the synthesis of complex molecules, most notably the anticancer drug Sonidegib.

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive overview of the chemical compound this compound. The subsequent sections will detail its physical and chemical properties, outline its synthetic preparation, and explore its utility in key chemical transformations, including its role in the synthesis of Sonidegib and its participation in Suzuki-Miyaura and C-N coupling reactions. The objective is to present a focused and scientifically accurate account of this important synthetic intermediate, highlighting its significance in modern organic chemistry.

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-6-methoxy-5-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-4-5(7)8-3-9-6(4)10-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDZGBNSLSBTCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties of 4 Bromo 6 Methoxy 5 Methylpyrimidine

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in synthesis. The properties of 4-Bromo-6-methoxy-5-methylpyrimidine are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₇BrN₂O |

| Molecular Weight | 203.04 g/mol |

| CAS Number | 171830-79-4 |

| Appearance | White to off-white solid |

| Melting Point | 78-82 °C |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate (B1210297), and methanol. |

Computational Chemistry and Theoretical Studies on 4 Bromo 6 Methoxy 5 Methylpyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools used to predict the geometric, electronic, and spectroscopic properties of molecules. These methods solve the Schrödinger equation, providing insights into molecular behavior at the atomic level.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. ijcce.ac.irsamipubco.com It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For a molecule like 4-Bromo-6-methoxy-5-methylpyrimidine, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to ensure reliable results.

Geometry Optimization and Vibrational Analysis

A geometry optimization calculation would be the first step in a theoretical study. This process finds the lowest energy arrangement of the atoms, corresponding to the molecule's most stable three-dimensional structure. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined.

Following optimization, a vibrational analysis would be performed. This calculation predicts the frequencies of the molecule's vibrational modes, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. The analysis also confirms that the optimized structure is a true energy minimum.

Electronic Structure Analysis (HOMO-LUMO Profiles)

The electronic properties of the molecule would be investigated by analyzing its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates a more reactive molecule.

Spectroscopic Parameter Predictions (NMR, UV-Vis)

DFT methods can accurately predict spectroscopic parameters. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical shifts are valuable for interpreting experimental NMR spectra.

Time-Dependent DFT (TD-DFT) would be used to predict the electronic transitions of the molecule. jchemrev.com This allows for the simulation of the Ultraviolet-Visible (UV-Vis) absorption spectrum, providing information on the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations.

Charge Distribution and Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron distribution in the molecule. It calculates the natural atomic charges on each atom, offering insight into the molecule's electrostatic potential and reactive sites. NBO analysis also examines donor-acceptor interactions between filled and empty orbitals, quantifying the stability arising from electron delocalization and hyperconjugation.

Ab Initio Methods for Electronic Properties

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that solve the Schrödinger equation without using experimental data. Methods like Hartree-Fock (HF) and more advanced post-HF methods (like Møller-Plesset perturbation theory or Coupled Cluster) can also be used to study electronic properties. While often more computationally demanding than DFT, they can provide benchmark results for comparison. These methods would also be employed to calculate electronic properties such as ionization potential and electron affinity.

As no specific literature for this compound is available, no data can be presented for these theoretical analyses.

Molecular Modeling and Conformational Studies

Detailed molecular modeling and conformational analysis studies specifically for this compound have not been identified in the surveyed scientific literature. While computational methods are frequently used to predict the three-dimensional structures, stable conformations, and electronic properties of pyrimidine (B1678525) derivatives, dedicated research on the conformational landscape of this particular compound, including potential energy surfaces and rotational barriers, is not presently available.

Theoretical Elucidation of Reaction Mechanisms and Pathways

There is a lack of published research detailing the theoretical elucidation of reaction mechanisms involving this compound. Computational studies, such as those employing Density Functional Theory (DFT), are instrumental in mapping reaction coordinates, identifying transition states, and calculating activation energies for chemical transformations. However, specific investigations into the mechanistic pathways of reactions where this compound acts as a reactant, intermediate, or product could not be found in the existing body of scientific work.

Quantitative Structure-Reactivity Relationships (QSRR)

No specific Quantitative Structure-Reactivity Relationship (QSRR) studies for this compound are documented in the available literature. QSRR models establish a mathematical correlation between the chemical structure of a compound and its reactivity. This typically involves the calculation of various molecular descriptors (e.g., electronic, steric, and topological) to predict reaction rates or equilibrium constants. Research applying this methodology to build predictive models for the reactivity of this compound has not been reported.

Innovations in Green Synthetic Chemistry for Pyrimidine Derivatives

Traditional methods for synthesizing pyrimidines often rely on harsh reagents and organic solvents. rasayanjournal.co.in The future of pyrimidine synthesis is increasingly focused on green chemistry principles to minimize environmental impact. powertechjournal.com Innovations include the use of microwave-assisted and ultrasound-assisted synthesis, which can significantly reduce reaction times and energy consumption. rasayanjournal.co.innih.gov The development of multicomponent reactions, solvent-free reaction conditions, and the use of biodegradable catalysts and safer solvents like ionic liquids are also key areas of research. rasayanjournal.co.inbenthamdirect.com These green approaches aim to produce pyrimidines with higher yields, less waste, and improved economic feasibility. researchgate.netrasayanjournal.co.in

Advanced Spectroscopic and Structural Characterization Methodologies

While standard techniques like NMR and IR are routine, advanced methodologies are providing deeper insights into the structure and behavior of pyrimidine derivatives. mdpi.comsciencepublishinggroup.com Solid-state NMR, for example, can elucidate the structure and dynamics of these compounds in their solid form. X-ray crystallography remains the gold standard for determining the precise three-dimensional arrangement of atoms and analyzing intermolecular interactions, such as hydrogen bonding and π–π stacking, which are crucial for understanding their properties in biological systems and materials. mdpi.comresearchgate.net Techniques like Hirshfeld surface analysis are also being used to visualize and quantify these intermolecular contacts. mdpi.com

Computational Chemistry for Predictive Design and Reaction Discovery

Computational chemistry has become an indispensable tool in the study of pyrimidine derivatives. researchgate.net Quantum chemical calculations, such as Density Functional Theory (DFT), are used to predict molecular structures, spectroscopic properties, and reactivity. researchgate.net These computational models can help elucidate complex reaction mechanisms and predict the outcomes of new reactions, accelerating the discovery of novel synthetic routes. researchgate.net In drug discovery, molecular docking and molecular dynamics simulations are used to predict how pyrimidine-based molecules will bind to biological targets like proteins and nucleic acids, enabling the rational design of new therapeutic agents with improved potency and selectivity. researchgate.netnih.gov

Exploration of Novel Reactivity and Functionalization Strategies

Research continues to uncover new ways to functionalize the pyrimidine ring, expanding its synthetic utility. rsc.org This includes the development of novel C-H functionalization methods that allow for the direct attachment of new groups to the ring's carbon-hydrogen bonds, avoiding the need for pre-functionalized starting materials. rasayanjournal.co.in Another area of interest is skeletal editing, where reactions are designed to open and re-close the pyrimidine ring to transform it into other heterocyclic systems, providing rapid access to diverse molecular scaffolds. researchgate.net These strategies offer powerful tools for systematically modifying pyrimidine cores to fine-tune their properties for specific applications. rasayanjournal.co.in

Development of Pyrimidine-Based Scaffolds for Interdisciplinary Applications

The versatility of the pyrimidine scaffold ensures its continued importance across multiple scientific disciplines. researchgate.net In medicinal chemistry, new pyrimidine-based compounds are being designed as inhibitors for kinases, which are key targets in cancer therapy. nih.gov Their broad antimicrobial potential is being harnessed to develop new agents to combat drug-resistant bacteria and fungi. researchgate.netresearchgate.net Beyond medicine, pyrimidine derivatives are being incorporated into advanced materials, such as organic light-emitting diodes (OLEDs) and sensors, due to their unique electronic and photophysical properties. researchgate.net The development of these scaffolds for interdisciplinary applications highlights the enduring utility of pyrimidine chemistry in addressing contemporary scientific challenges.

Utility in Palladium Catalyzed Cross Coupling Reactions

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. This compound is an excellent substrate for this reaction.

Reaction Partners: It can be coupled with a wide range of aryl, heteroaryl, and vinyl boronic acids or their corresponding esters.

Catalysts and Conditions: Typical catalysts include palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) precatalysts like palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand. The reaction is carried out in the presence of a base, such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃), and in a variety of solvents, including toluene, dioxane, and aqueous mixtures.

Products: The reaction results in the formation of 4-substituted-6-methoxy-5-methylpyrimidines, where the substituent is the organic group from the boronic acid. This reaction is a cornerstone in the synthesis of complex molecules where a pyrimidine (B1678525) ring is attached to another aromatic or unsaturated system.

C-N Coupling Reactions (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds between an aryl or heteroaryl halide and an amine. This compound can also participate in this important transformation.

Reaction Partners: It can be coupled with a variety of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines.

Catalysts and Conditions: This reaction typically requires a palladium catalyst, often in combination with a bulky electron-rich phosphine ligand, such as those from the Buchwald or Hartwig ligand families. A strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is generally required.

Products: The reaction yields 4-amino-6-methoxy-5-methylpyrimidine derivatives. This provides a direct and efficient method for introducing nitrogen-containing functional groups onto the pyrimidine ring, which is a common feature in many biologically active molecules.

Conclusion

De Novo Pyrimidine Ring Synthesis Approaches

The de novo synthesis of the pyrimidine ring offers a versatile and convergent route to highly functionalized pyrimidines. This approach involves the construction of the heterocyclic ring from simpler, acyclic building blocks, allowing for the introduction of desired substituents at specific positions from the outset.

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, typically involving the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related N-C-N fragment. For the synthesis of a 5-methyl-substituted pyrimidine, a suitable 1,3-dicarbonyl precursor bearing the methyl group at the C2 position would be required. The general principle of this approach is the formation of two new carbon-nitrogen bonds to close the six-membered ring.

While a direct synthesis of this compound via a one-pot cyclocondensation is not prominently described, a plausible pathway could involve the condensation of a reactive intermediate such as a 2-methyl-1,3-dicarbonyl compound with a urea (B33335) or thiourea (B124793) derivative, followed by subsequent functionalization. The challenge in this approach lies in the selection of starting materials that would directly yield the desired 4-bromo and 6-methoxy substitution pattern. More commonly, the pyrimidine ring is first constructed with functionalities that can be later converted to the target groups. For instance, a pyrimidine with hydroxyl or thio groups can be synthesized first, which are then subsequently converted to the bromo and methoxy (B1213986) functionalities.

The synthesis of new thiazolo[4,5-d]pyrimidine (B1250722) derivatives has been achieved through cyclocondensation reactions, demonstrating the utility of this method in creating fused pyrimidine systems. asianpubs.org Similarly, substituted pyrimidines can be prepared from the condensation of chalcones with amidines. rdd.edu.iq A general representation of a cyclocondensation reaction for pyrimidine synthesis is shown below:

| Reactant A | Reactant B | Conditions | Product | Reference |

| 1,3-Dicarbonyl Compound | Amidine Hydrochloride | Base, Heat | Substituted Pyrimidine | organic-chemistry.org |

| Chalcone | Guanidine | Base, Solvent | 2-Aminopyrimidine | nih.gov |

This table represents generalized cyclocondensation reactions for pyrimidine synthesis.

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govfigshare.comorganic-chemistry.orgresearchgate.netacs.org These reactions are highly atom-economical and offer a rapid route to diverse libraries of compounds. For the synthesis of polysubstituted pyrimidines, MCRs provide a convergent approach to introduce multiple substituents in a controlled manner.

A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. nih.govfigshare.comorganic-chemistry.org This reaction proceeds through a sequence of condensation and dehydrogenation steps, leading to the regioselective formation of C-C and C-N bonds. nih.govfigshare.comorganic-chemistry.org While this specific methodology may not directly yield a this compound, it highlights the potential of MCRs to generate highly decorated pyrimidine cores that could be further elaborated.

Another MCR approach involves a pseudo five-component reaction between a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium (B1175870) acetate (B1210297), catalyzed by triflic acid, to yield pyrimidines. mdpi.com The versatility of MCRs suggests that with the appropriate choice of starting materials, a direct or near-direct synthesis of the target compound or its key precursors could be designed.

| Reactant A | Reactant B | Reactant C | Catalyst | Product | Reference |

| Amidine | Alcohol 1 | Alcohol 2 | Iridium Complex | Substituted Pyrimidine | nih.govfigshare.comorganic-chemistry.org |

| Methyl Ketone | Aldehyde | Ammonium Acetate | Triflic Acid | Polysubstituted Pyrimidine | mdpi.com |

This table illustrates the general concept of multicomponent reactions for pyrimidine synthesis.

Functionalization of Pre-formed Pyrimidine Rings

An alternative and often more practical approach to synthesizing this compound involves the stepwise functionalization of a pre-formed pyrimidine ring. This strategy allows for the precise and controlled introduction of each substituent.

The introduction of a bromine atom at a specific position on the pyrimidine ring is a key step. The regioselectivity of electrophilic aromatic bromination is influenced by the electronic properties of the existing substituents on the ring. mdpi.com For a pyrimidine ring already bearing a methoxy and a methyl group, the directing effects of these groups will determine the position of bromination. The methoxy group is an activating ortho-, para-director, while the methyl group is a weakly activating ortho-, para-director.

In the context of 6-methoxy-5-methylpyrimidine, the C4 position is electronically activated by the methoxy group at C6 and the methyl group at C5, making it susceptible to electrophilic attack. Common brominating agents such as N-bromosuccinimide (NBS) or bromine in an appropriate solvent can be employed for this transformation. Theoretical analysis and experimental verification have been used to predict and confirm the regioselectivity of electrophilic aromatic bromination on various aromatic systems. mdpi.com

| Substrate | Brominating Agent | Conditions | Product | Reference |

| Anisole | N-Bromosuccinimide | Ionic Liquid | p-Bromoanisole | mdpi.com |

| 6-Hydroxytetrahydroisoquinoline | Bromine | Various temperatures | 5-Bromo-6-hydroxytetrahydroisoquinoline | researchgate.net |

This table provides examples of regioselective bromination on aromatic and heterocyclic systems.

A practical synthetic route could involve starting with a precursor like 4-chloro-6-methylpyrimidine, followed by the introduction of the methoxy group, and then regioselective bromination at the C5 position. Alternatively, starting with 6-methoxy-5-methylpyrimidine, direct bromination at the C4 position would be a plausible step.

The introduction of a methoxy group onto a pyrimidine ring is typically achieved through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen (e.g., chlorine or bromine), with sodium methoxide. google.com The reactivity of the pyrimidine ring towards nucleophilic attack is enhanced by the electron-withdrawing nature of the nitrogen atoms.

For the synthesis of this compound, a potential precursor would be a di-halogenated pyrimidine, such as 4,6-dichloro-5-methylpyrimidine. The selective replacement of one chlorine atom with a methoxy group can be achieved by carefully controlling the reaction conditions, such as temperature and stoichiometry of the nucleophile. The presence of the methyl group at the C5 position can influence the reactivity of the adjacent C4 and C6 positions.

| Substrate | Reagent | Conditions | Product | Reference |

| 4,6-Dichloropyrimidine | Sodium Methoxide | Methanol, Reflux | 4-Chloro-6-methoxypyrimidine | google.com |

| 2-Chloropyrimidine | Sodium Methoxide | Methanol | 2-Methoxypyrimidine | google.com |

This table illustrates the introduction of a methoxy group via nucleophilic aromatic substitution.

The installation of a methyl group at the C5 position of a pyrimidine ring can be accomplished through various methods. If not incorporated during the initial ring synthesis, the methyl group can be introduced onto a pre-formed pyrimidine ring. One common method involves the use of organometallic reagents, such as methylmagnesium bromide or methyllithium, in the presence of a suitable catalyst, to perform a cross-coupling reaction with a halogenated pyrimidine.

Alternatively, radical methylation reactions can be employed. For instance, the use of a methyl radical source can lead to the methylation of the pyrimidine ring. The synthesis of 5-methylpyrimidine (B16526) derivatives has been a subject of interest due to their presence in biologically active molecules. nih.govguidechem.com The specific conditions for methylation would depend on the other substituents present on the pyrimidine ring to ensure regioselectivity.

| Substrate | Methylating Agent | Catalyst | Product | Reference |

| 6-Bromopurine | [11C]CH3I | K2CO3 | 6-Bromo-7-[11C]methylpurine | nih.gov |

| Halogenated Pyrimidine | Methylboronic Acid | Palladium Catalyst | Methylated Pyrimidine | General Method |

This table provides examples of methylation reactions on heterocyclic compounds.

Catalytic Approaches in Pyrimidine Synthesis

Catalysis offers a powerful toolkit for the synthesis of complex heterocyclic molecules like this compound. These methods facilitate the construction and functionalization of the pyrimidine ring with high efficiency and selectivity.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org Halogenated pyrimidines are excellent substrates for these reactions, allowing for the introduction of diverse substituents onto the heterocyclic core. researchgate.net

The Suzuki-Miyaura reaction is one of the most versatile and widely used palladium-catalyzed cross-coupling methods for creating new C-C bonds. rsc.org It involves the reaction of an organoboron compound, typically a boronic acid, with an organic halide in the presence of a palladium catalyst and a base. youtube.com This reaction is noted for its tolerance of a wide range of functional groups and the relative stability and low toxicity of the organoboron reagents. rsc.org

For substrates analogous to this compound, such as other brominated pyrimidines, the Suzuki-Miyaura coupling provides an effective means of arylation. researchgate.netmdpi.com For example, the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been successfully demonstrated. mdpi.com The optimization of these reactions often involves screening different catalysts, bases, and solvents to achieve high yields. researchgate.netmdpi.com Studies have shown that catalysts like Pd(PPh₃)₄, in combination with bases such as K₃PO₄ or Na₂CO₃, and solvents like 1,4-dioxane (B91453) or toluene, are effective for these transformations. mdpi.comnih.gov Microwave-assisted protocols have also been developed to improve reaction efficiency, significantly reducing reaction times while providing excellent yields. researchgate.net

| Substrate | Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane | 80 | 60-85 | researchgate.netmdpi.com |

| 3-bromo pyrazolo[1,5-a]pyrimidin-5-one | p-methoxyphenylboronic acid | PdCl₂(PPh₃)₂ (5) | Na₂CO₃ (2) | Dioxane | 110 | Good | rsc.orgnih.gov |

| 4-bromo-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 80 | 77-82 | nih.gov |

Beyond the Suzuki coupling, other palladium-catalyzed reactions such as the Heck and Stille reactions are valuable for modifying halogenated pyrimidines.

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium in the presence of a base, to form a substituted alkene. wikipedia.org This reaction is a powerful tool for the direct vinylation of aromatic and heteroaromatic rings. mdpi.com The reaction has been successfully applied to brominated heterocycles, including 5-bromopyrimidine (B23866), to produce the corresponding vinylated products. researchgate.net The efficiency of the Heck reaction can be influenced by the choice of catalyst, base, and solvent, with systems often requiring polar solvents and temperatures above 100°C. mdpi.com

The Stille coupling is a versatile reaction that forms a C-C bond by coupling an organotin compound (stannane) with an organic halide or pseudohalide. organic-chemistry.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture and their compatibility with a vast array of functional groups. nih.gov Recent advancements, particularly in ligand design for palladium catalysts, have expanded the scope of the Stille reaction to include less reactive aryl bromides and chlorides under milder conditions. nih.gov While the toxicity of tin compounds is a drawback, the reaction's reliability makes it a significant tool in complex synthesis. organic-chemistry.org

Organometallic Reagent Mediated Reactions

Organometallic reagents, particularly organolithium compounds, are powerful nucleophiles and strong bases used extensively in organic synthesis. wikipedia.org They are employed to introduce organic fragments onto heterocyclic rings, often through nucleophilic substitution or metal-halogen exchange. wikipedia.orgresearchgate.net

In pyrimidine synthesis, organolithium reagents can be used to prepare substituted derivatives from halogenated precursors. researchgate.net For instance, 2,4-dichloropyrimidines can react with organolithium reagents, such as phenyllithium, to introduce substituents at specific positions on the pyrimidine ring. researchgate.net The high reactivity of organolithium reagents necessitates low temperatures (e.g., -78 °C) to control the reaction. researchgate.net These reagents can also be generated through metal-halogen exchange, where an alkyllithium compound like n-butyllithium abstracts a halogen atom from an aryl or heteroaryl halide to form the corresponding lithiated species. wikipedia.org This lithiated intermediate can then react with various electrophiles to introduce a wide range of functional groups. The reactivity of alkyllithium reagents can be enhanced by additives like tetramethylethylenediamine (TMEDA). uniurb.it

Brønsted and Lewis Acid-Catalyzed Transformations

Both Brønsted and Lewis acids are effective catalysts for the synthesis and transformation of heterocyclic compounds, including pyrimidines.

Lewis acids , such as zinc chloride (ZnCl₂), iron chloride (FeCl₂), and samarium chloride (SmCl₃), can catalyze the condensation reactions that form the pyrimidine ring. researchgate.netorganic-chemistry.org For example, a scalable industrial process for synthesizing 4-aminopyrimidines utilizes Lewis acid catalysis to promote the condensation of acrylonitrile (B1666552) derivatives with amidines. researchgate.netfigshare.com Lewis acids function by activating carbonyl groups or other electrophilic centers, facilitating cyclization. organic-chemistry.org Organic molecules containing basic nitrogen atoms, such as pyrimidines, can also interact with Lewis acids, which can modulate their electronic properties and reactivity. nih.gov

Brønsted acids also play a crucial role in pyrimidine synthesis, often by catalyzing multicomponent reactions. mdpi.com For instance, Brønsted-acidic ionic liquids have been employed as reusable and efficient catalysts for the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov These reactions benefit from mild, solvent-free conditions and short reaction times. nih.gov Solid acid catalysts, such as bone char modified with chlorosulfonic acid, have also been developed for the green synthesis of pyrimidine derivatives. nih.gov These catalysts are robust, reusable, and promote high yields. nih.gov

Scalable Synthetic Protocols and Process Optimization

The transition of a synthetic route from laboratory scale to industrial production requires robust, efficient, and scalable protocols. For halogenated pyrimidines like this compound, process optimization is key. This involves developing practical synthetic routes from inexpensive starting materials and optimizing each step for yield, purity, and safety. researchgate.net

Scalable syntheses of halogenated heterocycles often involve a multi-step approach that includes ring formation, followed by targeted halogenation. nih.gov The optimization of bromination, for example, involves selecting the appropriate brominating agent (e.g., N-bromosuccinimide, 1,3-dibromo-5,5-dimethylhydantoin) and reaction conditions to ensure high regioselectivity and yield. nih.govnih.gov Similarly, optimizing cross-coupling reactions for large-scale production involves minimizing catalyst loading, using cost-effective ligands and reagents, and developing efficient work-up and purification procedures. researchgate.net Lewis acid-catalyzed methods have proven to be particularly applicable for the industrial-scale synthesis of pyrimidines due to their efficiency and the accessibility of starting materials. researchgate.netfigshare.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for introducing the bromine substituent in 4-Bromo-6-methoxy-5-methylpyrimidine?

- Methodology : Bromination typically occurs via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling. For regioselective bromination, SNAr is preferred under controlled conditions (e.g., using HBr or Br₂ with a Lewis acid catalyst). Temperature (60–80°C) and solvent polarity (DMF or DCM) significantly influence yield and selectivity.

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient .

Q. How can spectroscopic techniques distinguish this compound from structurally similar pyrimidines?

- NMR Analysis :

- ¹H NMR : Methoxy (-OCH₃) protons resonate at δ 3.8–4.0 ppm. Methyl (-CH₃) groups at C5 appear as a singlet (~δ 2.3 ppm).

- ¹³C NMR : Bromine’s electronegativity deshields C4, shifting its signal to δ 110–120 ppm.

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Step 1 : Remove unreacted starting materials via liquid-liquid extraction (e.g., dichloromethane/water).

- Step 2 : Use silica gel chromatography with a non-polar solvent system (e.g., hexane:EtOAc 4:1).

- Step 3 : Recrystallize from ethanol or acetonitrile to achieve >95% purity. Confirm purity via melting point (literature: ~120–125°C) and HPLC .

Advanced Research Questions

Q. How does steric and electronic effects influence the regioselectivity of nucleophilic substitutions in this compound?

- Steric Effects : The methyl group at C5 hinders attack at adjacent positions, directing nucleophiles (e.g., amines, thiols) to C4.

- Electronic Effects : Methoxy at C6 activates the ring via electron donation, enhancing reactivity at C4. Computational studies (DFT) show localized electron density at C4 due to bromine’s electron-withdrawing effect .

- Experimental Validation : Compare substitution rates with/without methyl/methoxy groups using kinetic assays .

Q. What computational approaches validate the stability and reactivity of this compound in catalytic systems?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine bond angles, charge distribution, and frontier molecular orbitals (HOMO-LUMO gap).

- Reactivity Predictions : Simulate transition states for SNAr reactions to identify activation barriers. Compare with experimental yields .

- Software : Gaussian 16 or ORCA for modeling; visualize with GaussView .

Q. How can contradictory spectral data (e.g., NMR shifts vs. X-ray crystallography) be resolved for this compound?

- Case Study : If ¹H NMR suggests a planar structure but X-ray reveals slight puckering (e.g., dihedral angle >5°), perform variable-temperature NMR to assess conformational flexibility.

- Mitigation : Cross-validate with IR (C-Br stretch ~550 cm⁻¹) and single-crystal XRD (unit cell parameters, space group P2₁/c) .

Data Contradiction Analysis

Q. When synthetic yields deviate from theoretical predictions, what factors should be investigated?

- Potential Causes :

- Side Reactions : Bromine displacement by residual moisture forms 6-methoxy-5-methylpyrimidin-4-ol. Monitor via LC-MS.

- Catalyst Poisoning : Trace impurities (e.g., sulfur compounds) deactivate Pd catalysts. Pre-purify reagents or switch to Cu-mediated pathways.

Methodological Tables

Table 1 : Key Spectral Parameters for this compound

Table 2 : Optimized Reaction Conditions for Bromination

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 70°C | Maximizes SNAr efficiency |

| Solvent | DMF | Enhances polarity for Br⁻ dissolution |

| Catalyst | FeCl₃ (5 mol%) | Accelerates substitution |

| Reaction Time | 18 hrs | Balances conversion vs. decomposition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.